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molecular formula C10H11BrO3 B1601861 Methyl 2-bromo-2-(2-methoxyphenyl)acetate CAS No. 99552-78-0

Methyl 2-bromo-2-(2-methoxyphenyl)acetate

Cat. No. B1601861
M. Wt: 259.1 g/mol
InChI Key: UBXWFYGCGHBNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04595685

Procedure details

146.6 ml (1.57 moles) of phosphorus tribromide are added dropwise to 109.7 g (0.562 mole) of methyl 2-methoxymandelate, while cooling well. After 3 hours stirring at room temperature, the mixture is poured into 3N NaCl solution, and extracted with methylene chloride. After washing the organic phase with water, it is dried with Na2SO4 and is concentrated. 140.7 g of the title compound are obtained as a yellowish oil which is used further without purification.
Quantity
146.6 mL
Type
reactant
Reaction Step One
Quantity
109.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH3:5][O:6][C:7]1[CH:18]=[CH:17][CH:16]=[CH:15][C:8]=1[CH:9](O)[C:10]([O:12][CH3:13])=[O:11].[Na+].[Cl-]>>[Br:2][CH:9]([C:8]1[CH:15]=[CH:16][CH:17]=[CH:18][C:7]=1[O:6][CH3:5])[C:10]([O:12][CH3:13])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
146.6 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
109.7 g
Type
reactant
Smiles
COC1=C(C(C(=O)OC)O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3 hours stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling well
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
After washing the organic phase with water, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC(C(=O)OC)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 140.7 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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